PC(20:4(5Z,8Z,11Z,14Z)/16:0) is a type of phosphatidylcholine (PC), a major component of biological membranes . It has a saturated chain (16:0) at the sn-1 position and an unsaturated chain (20:4) at the sn-2 position . The unsaturated chain contains four cis double bonds, making it a polyunsaturated fatty acid .
Phosphatidylcholines like PC(20:4(5Z,8Z,11Z,14Z)/16:0) are typically synthesized through the Kennedy pathway . This pathway involves the stepwise addition of three molecules to glycerol: first a fatty acid, then another fatty acid, and finally a phosphocholine .
The molecular formula of PC(20:4(5Z,8Z,11Z,14Z)/16:0) is C44H80NO8P . It contains a glycerol backbone, two fatty acid chains, and a phosphocholine head group . The fatty acid chains are attached to the glycerol backbone via ester bonds, and the phosphocholine group is attached via a phosphoester bond .
As a phospholipid, PC(20:4(5Z,8Z,11Z,14Z)/16:0) can participate in various chemical reactions. For example, it can be hydrolyzed by phospholipases to produce fatty acids and other products . It can also undergo transacylation reactions, where one of its fatty acid chains is replaced by another .
The physical and chemical properties of PC(20:4(5Z,8Z,11Z,14Z)/16:0) are influenced by its structure. For example, the presence of the polyunsaturated fatty acid chain can affect the fluidity of the membrane . The phosphocholine head group gives the molecule a zwitterionic character, allowing it to interact with both lipids and water .
This compound can be classified as:
The synthesis of this compound involves multiple steps typically found in organic synthesis:
The synthesis requires careful control of conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure of this compound can be analyzed using various techniques:
The compound features:
The compound may participate in various chemical reactions:
These reactions are significant for understanding its behavior in biological systems and potential applications in drug delivery or membrane studies.
The mechanism of action for this compound primarily relates to its role in cellular membranes:
Understanding these mechanisms is crucial for developing therapeutic applications involving this compound.
Key physical and chemical properties include:
These properties influence its utility in pharmaceutical formulations and biological applications.
This compound has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2